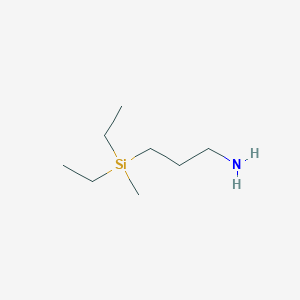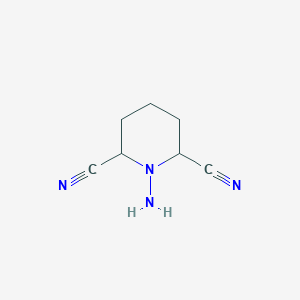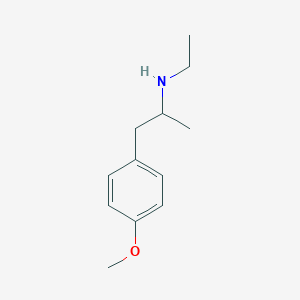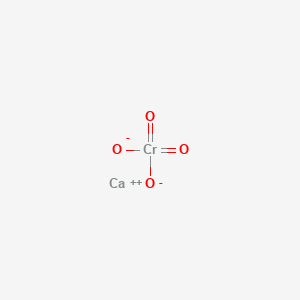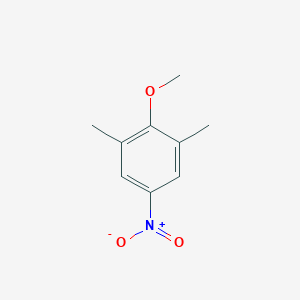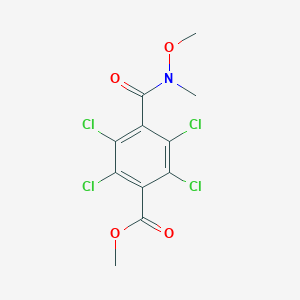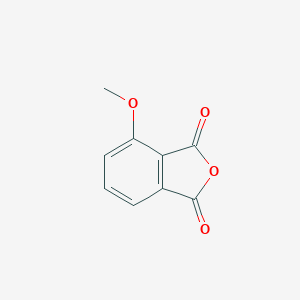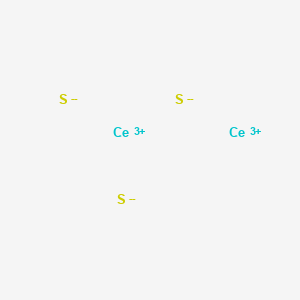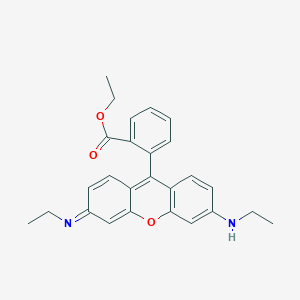
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester, also known as Euxanthone, is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a xanthone derivative and has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester is not fully understood, but several studies have suggested that the compound exerts its biological effects through multiple pathways. One proposed mechanism of action is through the inhibition of NF-κB signaling, which is a key regulator of inflammation and cancer progression. Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has been shown to inhibit the activation of NF-κB and to reduce the expression of downstream target genes.
Another proposed mechanism of action is through the modulation of ROS levels. Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has been found to increase the production of ROS in cancer cells, leading to oxidative stress and cell death. The compound has also been shown to reduce ROS levels in inflammatory cells, leading to a decrease in inflammation.
生化和生理效应
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, and to inhibit tumor growth in animal models. Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has also been found to reduce the production of pro-inflammatory cytokines and to inhibit the expression of inflammatory genes in vitro and in vivo. In addition, the compound has been shown to exhibit antimicrobial activity against a range of pathogenic bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester is its high potency and specificity. The compound has been found to exhibit potent biological activity at low concentrations, making it an attractive candidate for further research. In addition, Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making it a versatile compound for scientific research.
However, there are also some limitations to the use of Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester in lab experiments. One limitation is the lack of understanding of its mechanism of action. Although several studies have proposed mechanisms of action, the exact pathways through which Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester exerts its biological effects are not fully understood. In addition, the compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well established.
未来方向
There are several future directions for research on Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester. One direction is to further elucidate its mechanism of action and to identify its molecular targets. This will provide a better understanding of the pathways through which Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester exerts its biological effects and may lead to the development of more potent and specific analogs.
Another future direction is to investigate the pharmacokinetics and toxicity profile of Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester in vivo. This will provide important information on the safety and efficacy of the compound as a potential therapeutic agent.
Finally, there is potential for the development of Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester as a novel antimicrobial agent. The compound has been shown to exhibit potent activity against a range of pathogenic bacteria and fungi, and further research in this area may lead to the development of new antimicrobial agents for the treatment of infectious diseases.
合成方法
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester can be synthesized through the condensation reaction of 2-aminobenzoic acid and ethyl acetoacetate. The reaction is catalyzed by a base such as sodium ethoxide or potassium ethoxide, and the resulting product is then purified through recrystallization. The yield of this reaction is typically high, and the purity of the final product can be confirmed through various analytical techniques, such as NMR spectroscopy.
科学研究应用
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models.
In addition to its anticancer activity, Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has also been found to exhibit anti-inflammatory and antimicrobial properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the expression of inflammatory genes in vitro and in vivo. Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has also been found to exhibit antimicrobial activity against a range of pathogenic bacteria and fungi, including Staphylococcus aureus and Candida albicans.
属性
CAS 编号 |
14899-07-1 |
|---|---|
产品名称 |
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester |
分子式 |
C26H26N2O3 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
ethyl 2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoate |
InChI |
InChI=1S/C26H26N2O3/c1-4-27-17-11-13-21-23(15-17)31-24-16-18(28-5-2)12-14-22(24)25(21)19-9-7-8-10-20(19)26(29)30-6-3/h7-16,27H,4-6H2,1-3H3 |
InChI 键 |
HUQCJYVSWCXMJL-UHFFFAOYSA-N |
SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)OCC |
规范 SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)OCC |
同义词 |
ethyl 2-(6-ethylamino-3-ethylimino-xanthen-9-yl)benzoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



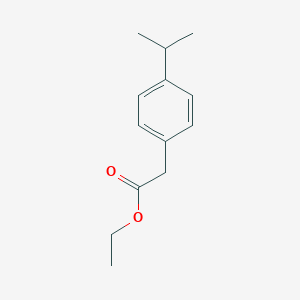
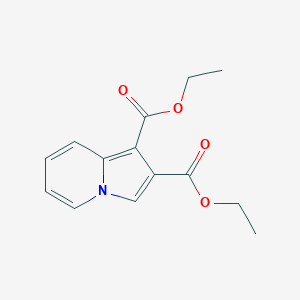
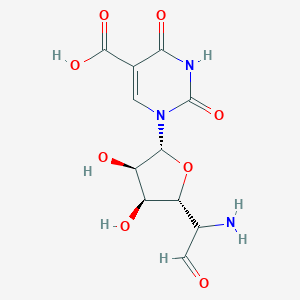
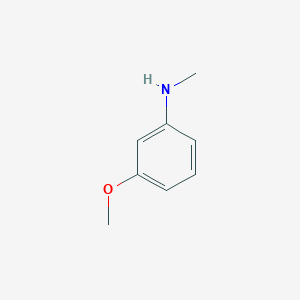
![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)
